trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate
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Overview
Description
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate: is a chemical compound with the molecular formula C11H19NO4 and a molar mass of 229.27 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule, and a tert-butoxycarbonyl (boc) protecting group attached to the amino group, which provides stability during synthetic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of catalysts such as Grubbs’ second-generation catalyst for cyclopropanation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds and appropriate catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the boc protecting group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the boc protecting group.
Scientific Research Applications
Chemistry: In chemistry, trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate is used as a building block for the synthesis of complex organic molecules. Its strained cyclopropane ring makes it a valuable intermediate in the construction of various cyclic and polycyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to investigate the effects of cyclopropane-containing amino acids on biological systems.
Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of peptidomimetics and other bioactive molecules. It serves as a precursor for the development of potential therapeutic agents targeting various diseases.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale industrial processes.
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The boc protecting group provides stability during these interactions, allowing for controlled release of the active amino group .
Comparison with Similar Compounds
- trans-2-Bocamino-cyclopropanecarboxylic acid methyl ester
- trans-2-Bocamino-cyclopropanecarboxylic acid benzyl ester
- trans-2-Bocamino-cyclopropanecarboxylic acid isopropyl ester
Comparison: Compared to similar compounds, trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate offers unique advantages in terms of reactivity and stability. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the boc protecting group ensures stability during synthetic transformations, which is crucial for the development of complex molecules .
Biological Activity
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate (abbreviated as trans-EBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological characterization, and biological implications based on diverse research findings.
Chemical Structure and Synthesis
trans-EBC is characterized by its cyclopropane structure, which is known to impart unique biological properties. The synthesis of trans-EBC typically involves the use of various reagents and conditions that allow for the formation of the cyclopropane ring while introducing the boc-amino group.
Synthetic Route
A common synthetic pathway includes:
- Formation of Cyclopropane : Utilizing cyclopropanation reactions with appropriate reagents.
- Boc Protection : Protecting the amino group using tert-butyloxycarbonyl (Boc) to enhance stability and solubility.
Pharmacological Characterization
Research has highlighted the interaction of trans-EBC with various biological targets, particularly its role as a ligand for GPR88, an orphan receptor implicated in several neurological processes.
Key Findings
- GPR88 Activation : Studies indicate that trans-EBC can activate GPR88, leading to inhibition of cAMP production through Gαi protein coupling. This suggests potential applications in modulating neurotransmitter systems and treating disorders related to GPR88 dysregulation .
- Structure-Activity Relationship (SAR) : Variations in the structure of trans-EBC have been explored to enhance its potency and selectivity. For instance, modifications at specific positions on the cyclopropane ring have resulted in compounds with improved biological activity .
Biological Activity
The biological activity of trans-EBC has been evaluated through various assays, demonstrating its potential as a therapeutic agent.
In Vitro Studies
- Cell Line Testing : Trans-EBC exhibited significant effects in HEK293T cells expressing GPR88. The compound inhibited isoproterenol-induced cAMP formation with an EC50 value indicative of its potency (approximately 877 nM) .
- Calcium Mobilization Assays : The compound did not induce calcium mobilization, suggesting that GPR88 may not couple with Gαq proteins in this context, which is critical for understanding its signaling pathways .
Neuropharmacology
Trans-EBC's role as a GPR88 ligand positions it as a candidate for further studies in neuropharmacology:
- Behavioral Studies : Ongoing research aims to evaluate the effects of trans-EBC on animal models to understand its impact on behaviors associated with anxiety and depression.
- Potential Applications : Given its mechanism of action, trans-EBC could be explored for therapeutic applications in mood disorders and other neuropsychiatric conditions.
Table 1: Summary of Biological Activities
Activity Type | Observations | EC50 (nM) |
---|---|---|
GPR88 Activation | Inhibition of cAMP production | 877 |
Calcium Mobilization | No significant effect | N/A |
Neuropharmacological Effects | Under investigation | N/A |
Properties
IUPAC Name |
ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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